N-Boc-piperazine-d4: A Technical Guide for Researchers
N-Boc-piperazine-d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Boc-piperazine-d4 is the deuterated analog of N-Boc-piperazine, a key building block in modern organic chemistry and pharmaceutical development. This stable isotope-labeled compound serves as an invaluable tool in bioanalytical studies, particularly as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity and mass difference from its non-deuterated counterpart allow for precise and accurate quantification of piperazine-containing analytes in complex biological matrices.
Core Chemical and Physical Properties
N-Boc-piperazine-d4, also known by its synonyms 1-Piperazine-3,3,5,5-d4-carboxylic acid, 1,1-dimethylethyl ester and tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate, possesses a molecular formula of C₉H₁₄D₄N₂O₂ and a molecular weight of approximately 190.28 g/mol .[2][3] The deuteration at the 3 and 5 positions of the piperazine (B1678402) ring provides a stable isotopic label that does not readily exchange under typical experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄D₄N₂O₂ | [2][3] |
| Molecular Weight | 190.28 g/mol | [2][3][4] |
| CAS Number | 1126621-87-1 | [5] |
| Unlabeled CAS Number | 57260-71-6 | |
| Appearance | White to light yellow solid | [6] |
| Isotopic Enrichment | Typically ≥98 atom % D | [4] |
Synthesis and Characterization
The synthesis of N-Boc-piperazine-d4 is not explicitly detailed in publicly available literature; however, it can be inferred from the well-established synthesis of its non-deuterated analog and the synthesis of deuterated piperazine. The general approach involves the protection of deuterated piperazine with a tert-butyloxycarbonyl (Boc) group.
Theoretical Synthesis Protocol
A plausible synthetic route would involve the reaction of piperazine-d8 dihydrochloride (B599025) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The use of a deuterated piperazine precursor, such as piperazine-d8, is crucial.[2][7]
Step 1: Preparation of Piperazine-d8
Piperazine-d8 can be synthesized via catalytic exchange, where the hydrogen atoms in piperazine are replaced with deuterium (B1214612) from deuterium gas (D₂) under high pressure and temperature in the presence of a suitable catalyst.[2]
Step 2: Boc Protection of Piperazine-d8
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Dissolve piperazine-d8 dihydrochloride in water.
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Add a suitable base, such as sodium hydroxide (B78521) or triethylamine, to neutralize the hydrochloride and free the piperazine-d8 base.
-
To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in an appropriate organic solvent (e.g., dioxane or tetrahydrofuran).
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product, N-Boc-piperazine-d8, with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Analytical Characterization
The identity and purity of N-Boc-piperazine-d4 are confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence or significant reduction of signals corresponding to the protons at the 3 and 5 positions of the piperazine ring. ¹³C NMR would show characteristic shifts for the carbon atoms.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 191 for [M+H]⁺), which is 4 mass units higher than the non-deuterated analog. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Isotopic Purity: The isotopic enrichment is a critical parameter and is typically determined by mass spectrometry. It is reported as the atom percent of deuterium. For N-Boc-piperazine-d4, this value is generally 98% or higher.[4]
Application in Bioanalytical Methods
The primary application of N-Boc-piperazine-d4 is as an internal standard in quantitative bioanalysis. Stable isotope-labeled internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[8] This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
The following is a generalized protocol for the use of N-Boc-piperazine-d4 as an internal standard for the quantification of a piperazine-containing drug in human plasma. This protocol is based on established bioanalytical method validation guidelines.[8][9][10]
1. Preparation of Solutions
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Analyte Stock Solution: Prepare a stock solution of the piperazine-containing drug (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of N-Boc-piperazine-d4 in the same solvent at a concentration of 1 mg/mL.
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Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions (Typical)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and N-Boc-piperazine-d4.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
N-Boc-piperazine-d4 is a critical reagent for researchers and drug development professionals engaged in the quantitative bioanalysis of piperazine-containing compounds. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of analytical methods. The well-defined chemical properties and the established methodologies for its application make it an indispensable tool for pharmacokinetic, toxicokinetic, and bioequivalence studies, ultimately contributing to the reliable evaluation of drug safety and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]
- 3. N-Boc-piperazine-d4 | CymitQuimica [cymitquimica.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
